N-[3-(1H-imidazol-1-yl)propyl]-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide is a complex organic compound that features an imidazole ring, a thiazolidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of cysteine with carbon disulfide and methyl iodide.
Coupling Reactions: The imidazole and thiazolidine intermediates are then coupled with a benzamide derivative through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the imidazole ring, converting it to dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Functionalized benzamide derivatives.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as proteases and kinases.
Pathways Involved: Inhibition of enzyme activity, leading to downstream effects on cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole.
Thiazolidine Derivatives: Compounds like pioglitazone and rosiglitazone.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide is unique due to its combined imidazole and thiazolidine rings, which confer distinct chemical properties and biological activities .
Properties
Molecular Formula |
C18H18N4O2S2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzamide |
InChI |
InChI=1S/C18H18N4O2S2/c1-21-17(24)15(26-18(21)25)11-13-3-5-14(6-4-13)16(23)20-7-2-9-22-10-8-19-12-22/h3-6,8,10-12H,2,7,9H2,1H3,(H,20,23)/b15-11- |
InChI Key |
UYGJKVISJLKCEI-PTNGSMBKSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3)SC1=S |
Origin of Product |
United States |
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